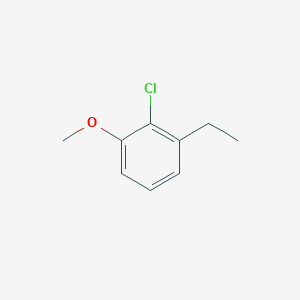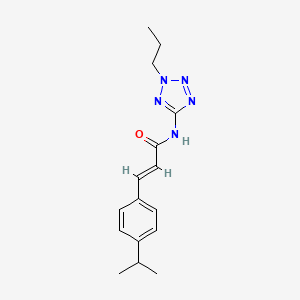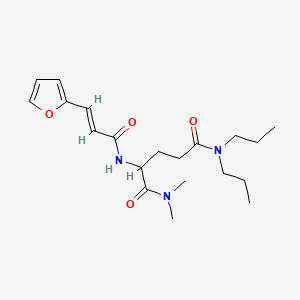![molecular formula C22H38O B14145754 Benzene, [(1-methylpentadecyl)oxy]- CAS No. 88953-25-7](/img/structure/B14145754.png)
Benzene, [(1-methylpentadecyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, [(1-methylpentadecyl)oxy]-: is an organic compound with the molecular formula C22H38O It is a derivative of benzene, where a long alkyl chain (1-methylpentadecyl) is attached to the benzene ring through an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-methylpentadecyl)oxy]- typically involves the alkylation of benzene with 1-methylpentadecyl alcohol in the presence of a strong acid catalyst. The reaction can be represented as follows:
C6H6+C16H34O→C22H38O+H2O
The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
化学反应分析
Types of Reactions
Oxidation: Benzene, [(1-methylpentadecyl)oxy]- can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the conditions.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitrobenzene, sulfonated benzene, or halogenated benzene derivatives.
科学研究应用
Benzene, [(1-methylpentadecyl)oxy]- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of long alkyl chains on the reactivity of benzene derivatives.
Biology: Investigated for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to interact with lipid bilayers.
Industry: Utilized in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of Benzene, [(1-methylpentadecyl)oxy]- involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The long alkyl chain allows it to embed into lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of other molecules.
相似化合物的比较
Similar Compounds
Benzene, [(1-methylhexadecyl)oxy]-: Similar structure with a longer alkyl chain.
Benzene, [(1-methyldodecyl)oxy]-: Similar structure with a shorter alkyl chain.
Benzene, [(1-methyloctadecyl)oxy]-: Similar structure with an even longer alkyl chain.
Uniqueness
Benzene, [(1-methylpentadecyl)oxy]- is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and reactivity. This balance makes it particularly useful in applications where moderate hydrophobic interactions are desired.
属性
CAS 编号 |
88953-25-7 |
|---|---|
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC 名称 |
hexadecan-2-yloxybenzene |
InChI |
InChI=1S/C22H38O/c1-3-4-5-6-7-8-9-10-11-12-13-15-18-21(2)23-22-19-16-14-17-20-22/h14,16-17,19-21H,3-13,15,18H2,1-2H3 |
InChI 键 |
SGBJHHQAYHZPFU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C)OC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Chloro[(methoxycarbonothioyl)sulfanyl]diphenylstannane](/img/structure/B14145673.png)


![2-[4-Methyl-6-(2-methylpiperidin-1-yl)pyrimidin-2-yl]phenol](/img/structure/B14145680.png)
![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxypropanoate](/img/structure/B14145684.png)
![Acenaphtho[1,2-c][1,2,5]thiadiazole](/img/structure/B14145686.png)
amino}ethan-1-ol](/img/structure/B14145689.png)



![N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-2-phenylacetohydrazide](/img/structure/B14145719.png)

![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)

